molecular formula C11H20F2N2 B13348319 3-(Difluoromethyl)-1,4'-bipiperidine

3-(Difluoromethyl)-1,4'-bipiperidine

Cat. No.: B13348319
M. Wt: 218.29 g/mol
InChI Key: BRRHOYYZCXVRPM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-1,4’-bipiperidine typically involves the introduction of the difluoromethyl group into a bipiperidine scaffold. One common method is the difluoromethylation of a suitable precursor using difluoromethylation reagents. For example, the reaction of a bipiperidine derivative with a difluorocarbene source under appropriate conditions can yield the desired compound .

Industrial Production Methods

Industrial production of 3-(Difluoromethyl)-1,4’-bipiperidine may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-1,4’-bipiperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of functionalized bipiperidine derivatives .

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-1,4’-bipiperidine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes, receptors, or other proteins, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Difluoromethyl)-1,4’-bipiperidine is unique due to the presence of the difluoromethyl group, which imparts specific properties such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C11H20F2N2

Molecular Weight

218.29 g/mol

IUPAC Name

3-(difluoromethyl)-1-piperidin-4-ylpiperidine

InChI

InChI=1S/C11H20F2N2/c12-11(13)9-2-1-7-15(8-9)10-3-5-14-6-4-10/h9-11,14H,1-8H2

InChI Key

BRRHOYYZCXVRPM-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2CCNCC2)C(F)F

Origin of Product

United States

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